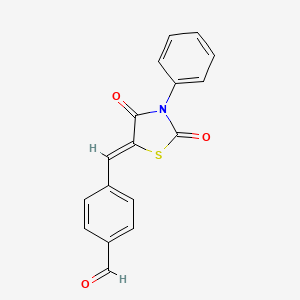

4-((2,4-Dioxo-3-phenylthiazolidin-5-ylidene)methyl)benzaldehyde

Descripción

4-((2,4-Dioxo-3-feniltiazolidin-5-ilideno)metil)benzaldehído es un compuesto orgánico con la fórmula molecular C17H11NO3S Es un derivado de la tiazolidina, un compuesto heterocíclico de cinco miembros que contiene átomos de azufre y nitrógeno.

Propiedades

Fórmula molecular |

C17H11NO3S |

|---|---|

Peso molecular |

309.3 g/mol |

Nombre IUPAC |

4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |

InChI |

InChI=1S/C17H11NO3S/c19-11-13-8-6-12(7-9-13)10-15-16(20)18(17(21)22-15)14-4-2-1-3-5-14/h1-11H/b15-10- |

Clave InChI |

GHBZCTMAQQRLKD-GDNBJRDFSA-N |

SMILES isomérico |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C=O)/SC2=O |

SMILES canónico |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C=O)SC2=O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 4-((2,4-Dioxo-3-feniltiazolidin-5-ilideno)metil)benzaldehído generalmente implica la reacción de 2,4-tiazolidindiona con derivados de benzaldehído bajo condiciones específicas . La reacción se lleva a cabo a menudo en presencia de una base, como el hidróxido de sodio, y un disolvente, como el etanol. La mezcla de reacción se calienta a reflujo, y el producto se aísla mediante filtración y recristalización .

Análisis De Reacciones Químicas

4-((2,4-Dioxo-3-feniltiazolidin-5-ilideno)metil)benzaldehído sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 4-((2,4-Dioxo-3-feniltiazolidin-5-ilideno)metil)benzaldehído implica su interacción con objetivos moleculares y vías específicas . Se sabe que inhibe ciertas enzimas al unirse a sus sitios activos, evitando así su función normal . Esta inhibición puede conducir a varios efectos biológicos, dependiendo de la enzima y la vía específica involucrada .

Comparación Con Compuestos Similares

4-((2,4-Dioxo-3-feniltiazolidin-5-ilideno)metil)benzaldehído es único en comparación con otros compuestos similares debido a su estructura química y propiedades específicas . Compuestos similares incluyen otros derivados de tiazolidina, como 4-((2,4-Dioxo-1,3-tiazolidin-5-ilideno)metil)benzaldehído y 4-((2,4-Dioxo-3-feniltiazolidin-5-ilideno)metil)acetato de fenilo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.